Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
See also: Ranitidine Hydrochloride (preferred); Ranitidine (has active moiety).
Ranitidine hydrochloride
CAS No.: 66357-59-3
Cat. No.: VC20749528
Molecular Formula: C13H23ClN4O3S
Molecular Weight: 350.87 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 66357-59-3 |
---|---|
Molecular Formula | C13H23ClN4O3S |
Molecular Weight | 350.87 g/mol |
IUPAC Name | (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride |
Standard InChI | InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+; |
Standard InChI Key | GGWBHVILAJZWKJ-KJEVSKRMSA-N |
Isomeric SMILES | [H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
SMILES | CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
Canonical SMILES | [H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
Appearance | Solid powder |
Colorform | SOLID |
Melting Point | 69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |
Pharmacological Properties
Pharmacodynamics
Ranitidine decreases the secretion of gastric acid stimulated by food and various drugs . It effectively reduces gastric acid secretion in hypersecretory conditions such as Zollinger-Ellison syndrome . Following ranitidine therapy, marked improvements in the appearance of esophageal tissues have been observed through endoscopic imaging .
The inhibition of gastric acid secretion by ranitidine is dose-dependent, with a maximum response achieved at an oral dose of 300 mg/day . This dose-response relationship allows for flexible dosing based on the severity of the condition being treated.
Pharmacokinetics
Pharmacokinetics in Special Populations
The pharmacokinetics of ranitidine varies across different population groups, as illustrated in Table 1, which presents data from pediatric patients following intravenous dosing:
Table 1: Ranitidine Pharmacokinetics in Pediatric Patients Following IV Dosing
Population (age) | n | Dose (mg/kg) | t1/2 (hours) | Vd (L/kg) | CLp (mL/min/kg) |
---|---|---|---|---|---|
Peptic ulcer disease (<6 years) | 6 | 1.25 or 2.5 | 2.2 | 1.29 | 11.41 |
Peptic ulcer disease (6-11.9 years) | 11 | 1.25 or 2.5 | 2.1 | 1.14 | 8.96 |
Peptic ulcer disease (>12 years) | 6 | 1.25 or 2.5 | 1.7 | 0.98 | 9.89 |
Adults | 6 | 2.5 | 1.9 | 1.04 | 8.77 |
Peptic ulcer disease (3.5-16 years) | 12 | 0.13-0.80 | 1.8 | 2.3 | 795 mL/min/1.73/m² |
Children in intensive care (1 day-12.6 years) | 17 | 1.0 | 2.4 | 2 | 11.7 |
Neonates receiving ECMO | 12 | 2 | 6.6 | - | - |
As shown in the table, the elimination half-life (t1/2) of ranitidine is generally longer in younger pediatric patients compared to adults, with neonates receiving extracorporeal membrane oxygenation (ECMO) exhibiting a notably prolonged half-life of 6.6 hours . The volume of distribution (Vd) tends to be higher in pediatric populations, particularly in children with peptic ulcer disease aged 3.5-16 years (2.3 L/kg) .
Ranitidine has been used safely in various special populations, including obstetric patients during labor, children, elderly individuals, and patients with renal impairment, provided appropriate dosage adjustments are made .
Clinical Applications
Approved Indications
Ranitidine hydrochloride is indicated for a variety of acid-related gastrointestinal disorders. These include:
-
Treatment of gastric acid hypersecretion due to conditions such as Zollinger-Ellison syndrome and systemic mastocytosis
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Maintenance therapy for gastric or duodenal ulcers at a reduced dose
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Treatment of gastroesophageal reflux disease (GERD) symptoms
The versatility of ranitidine in addressing multiple acid-related conditions has contributed to its widespread clinical use. Its efficacy in controlling acid secretion makes it particularly suitable for conditions characterized by excessive gastric acid production.
Dosage Forms and Administration
Analytical Methods
Determination Methods
Various analytical methods have been developed for the quantification of ranitidine hydrochloride in pharmaceutical formulations and biological fluids. These methods are essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring.
Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a simple, sensitive, and specific method for the quantification of ranitidine hydrochloride . This technique has been validated for the determination of ranitidine in combination with other drugs, such as domperidone and naproxen, in solid dosage forms .
Spectroscopic methods have also been employed for the characterization and quantification of ranitidine hydrochloride. Solid-state Fourier-transform infrared spectroscopy (FTIR) and ultraviolet (UV) spectrophotometry have been used to characterize and quantify polymorphic forms of ranitidine hydrochloride . These techniques provide valuable information about the structural properties and purity of the compound.
The development and validation of these analytical methods contribute significantly to ensuring the quality, safety, and efficacy of ranitidine hydrochloride formulations.
Research Findings and Clinical Studies
Comparative Studies
Several clinical studies have compared ranitidine with other H2-receptor antagonists and acid-suppressing medications. In a study comparing ranitidine with famotidine for the treatment of gastric ulcers, initial therapy with ranitidine significantly improved the quality of gastric ulcer healing and the histological scores of gastric mucosa compared with famotidine .
Collen et al. conducted a comparative study of ranitidine and cimetidine for controlling acid secretion in patients with gastric hypersecretory disorders . Their findings demonstrated that ranitidine effectively inhibited acid secretion in these patients without causing the antiandrogen side effects frequently observed with high doses of cimetidine . Additionally, ranitidine was found to be approximately three times more potent than cimetidine in this study .
Efficacy in Various Conditions
Ranitidine has demonstrated efficacy in a range of acid-related gastrointestinal conditions. In duodenal ulcer disease, ranitidine promotes healing and provides symptomatic relief, with healing rates of approximately 70-80% after four weeks of treatment . For gastric ulcers, ranitidine has shown comparable efficacy, with healing rates of 60-70% after six weeks of therapy .
In gastroesophageal reflux disease (GERD), ranitidine effectively reduces symptoms and promotes healing of esophageal erosions . Endoscopic studies have shown marked improvements in the appearance of esophageal tissues following ranitidine therapy .
Ranitidine is particularly effective in controlling acid hypersecretion in conditions such as Zollinger-Ellison syndrome . The drug's potent acid-suppressing properties make it valuable for managing this challenging condition, often at higher doses than those used for peptic ulcer disease.
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